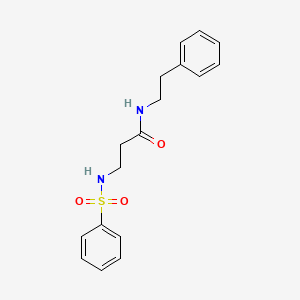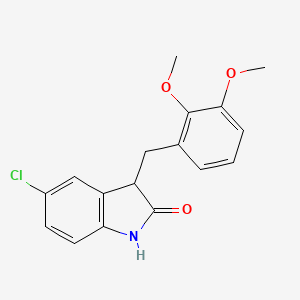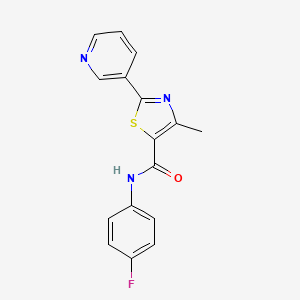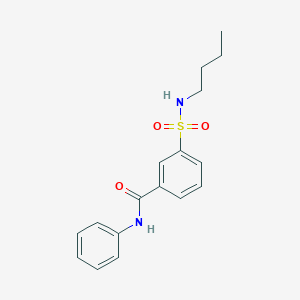![molecular formula C21H26N2O5S B4447871 4-METHOXY-N-[(OXOLAN-2-YL)METHYL]-3-[(2-PHENYLETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4447871.png)
4-METHOXY-N-[(OXOLAN-2-YL)METHYL]-3-[(2-PHENYLETHYL)SULFAMOYL]BENZAMIDE
Overview
Description
4-METHOXY-N-[(OXOLAN-2-YL)METHYL]-3-[(2-PHENYLETHYL)SULFAMOYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with methoxy, oxolan-2-ylmethyl, and phenylethylsulfamoyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[(OXOLAN-2-YL)METHYL]-3-[(2-PHENYLETHYL)SULFAMOYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative, which undergoes sequential substitution reactions to introduce the methoxy, oxolan-2-ylmethyl, and phenylethylsulfamoyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[(OXOLAN-2-YL)METHYL]-3-[(2-PHENYLETHYL)SULFAMOYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The phenylethylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the benzamide core may produce amines.
Scientific Research Applications
4-METHOXY-N-[(OXOLAN-2-YL)METHYL]-3-[(2-PHENYLETHYL)SULFAMOYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[(OXOLAN-2-YL)METHYL]-3-[(2-PHENYLETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-N-[(OXOLAN-2-YL)METHYL]-3-[(2-PHENYLETHYL)SULFAMOYL]BENZAMIDE: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethyl)-3-(2-phenylethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-10-9-17(21(24)22-15-18-8-5-13-28-18)14-20(19)29(25,26)23-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,18,23H,5,8,11-13,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCUWODGVHEGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butan-2-amine;hydrochloride](/img/structure/B4447795.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydro-6-quinolinyl]-3,4,5-trimethoxybenzamide](/img/structure/B4447799.png)
![N-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4447801.png)

![1-methyl-N-[(3-propylisoxazol-5-yl)methyl]-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B4447818.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4447830.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4447853.png)
![N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B4447857.png)



![N-(bicyclo[2.2.1]hept-2-ylmethyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4447881.png)

